molecular formula C9H9ClN2 B1455433 Indoline-4-carbonitrile hydrochloride CAS No. 1187933-20-5

Indoline-4-carbonitrile hydrochloride

Cat. No. B1455433
CAS RN: 1187933-20-5
M. Wt: 180.63 g/mol
InChI Key: SGCCKDORHOEOIH-UHFFFAOYSA-N
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Description

Indoline-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C9H9ClN2 and a molecular weight of 180.64. It is a derivative of indoline, a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .


Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .


Molecular Structure Analysis

Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .


Chemical Reactions Analysis

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .


Physical And Chemical Properties Analysis

Indoline-4-carbonitrile hydrochloride is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .

Scientific Research Applications

Anticancer Drug Development

Indoline derivatives, including Indoline-4-carbonitrile hydrochloride, have shown promise in the development of anticancer drugs. Their unique structure allows for the construction of new drug scaffolds that can interact with protein amino acid residues through hydrophobic interactions and hydrogen bonds . This interaction is crucial for designing drugs that can target cancer cells with higher specificity, potentially reducing the side effects associated with chemotherapy.

Antibacterial Agents

The indoline structure is a key component in the synthesis of antibiotics. Indoline-4-carbonitrile hydrochloride has been studied for its antibacterial properties, particularly against strains that have developed resistance to existing antibiotics . This research is vital in the ongoing battle against antibiotic-resistant bacteria.

Cardiovascular Therapeutics

Researchers are exploring the use of indoline compounds in treating cardiovascular diseases. The physicochemical properties of Indoline-4-carbonitrile hydrochloride, such as increased water solubility, make it a candidate for developing drugs that can provide cardiovascular protection and treat hypertension .

Anti-inflammatory and Analgesic Drugs

The indoline moiety is being utilized in the design of anti-inflammatory and analgesic drugs. Indoline-4-carbonitrile hydrochloride’s ability to act as a hydrogen bond donor and acceptor makes it suitable for creating compounds that can modulate inflammatory pathways and provide pain relief .

Green Chemistry Applications

Indoline derivatives are used in cycloaddition reactions, which are atom-economical and align with the principles of green chemistry . Indoline-4-carbonitrile hydrochloride can be involved in these reactions to synthesize diverse heterocyclic frameworks, contributing to more sustainable chemical processes.

Synthesis of Bioactive Compounds

The indoline structure is a versatile building block for synthesizing a wide array of bioactive compounds. Indoline-4-carbonitrile hydrochloride can be used to create complex natural product-like structures, which are often challenging to synthesize through traditional methods .

Mechanism of Action

While specific information about the mechanism of action of Indoline-4-carbonitrile hydrochloride is not available, indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

Future Directions

Indoline structures are being increasingly used in drug design due to their special structure and properties . With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on . Therefore, the future direction of Indoline-4-carbonitrile hydrochloride could involve further exploration of its potential medicinal applications.

properties

IUPAC Name

2,3-dihydro-1H-indole-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.ClH/c10-6-7-2-1-3-9-8(7)4-5-11-9;/h1-3,11H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCCKDORHOEOIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC(=C21)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indoline-4-carbonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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